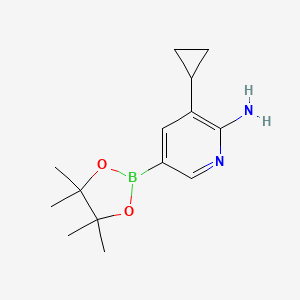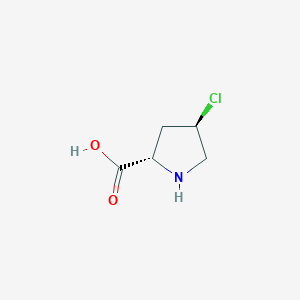![molecular formula C7H8N4 B3048307 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 1638760-18-5](/img/structure/B3048307.png)
6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Übersicht
Beschreibung
“6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine” is an organic compound . It belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in various studies . For instance, one study reported the design and synthesis of pyrrolo (pyrido) [2,3-d]pyrimidine derivatives based on molecular diversity . Their antiproliferative activity was evaluated against ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .Molecular Structure Analysis
The molecular structure of “this compound” can be obtained from the RCSB Protein Data Bank . The structural design was based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro [2.4]heptan-7-amine .Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied . For example, one study reported the reaction of this compound with methanolic ammonia to give the 7-methyl product .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 133.15 . It is a white to yellow solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is involved in the synthesis of various chemically significant compounds. For instance, it is used in the synthesis of methyl esters of 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, which exhibit fungicidal properties (Tumkevicius et al., 2013).
Biological and Pharmacological Applications
- This compound is a key precursor in the synthesis of various derivatives with potential biological and pharmacological activities. For example, N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, synthesized using this compound, has been subjected to docking studies for its potential applications (Bommeraa et al., 2019).
Antitumor and Antifolate Activities
- Derivatives of this compound have been researched for their potential as antitumor agents. For instance, certain benzoyl ring halogenated derivatives have been found to be potent inhibitors of thymidylate synthase and have shown antitumor activity (Gangjee et al., 2004).
Wirkmechanismus
Target of Action
The primary target of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is the Janus kinase 1 (JAK1) . JAK1 is a key component of the JAK-STAT signaling pathway, which plays a crucial role in the transduction of cytokine-mediated signals . This compound also has potential interactions with Bruton’s tyrosine kinase (BTK), which is involved in B-cell signaling .
Mode of Action
This compound acts as a JAK1-selective inhibitor . It binds to the ATP-binding site of JAK1, thereby inhibiting its kinase activity . This results in the suppression of the JAK-STAT signaling pathway, which in turn modulates the expression of genes involved in cell proliferation, differentiation, and immune response .
Biochemical Pathways
By inhibiting JAK1, this compound disrupts the JAK-STAT signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell . The disruption of this pathway can lead to a decrease in inflammation and immune response .
Pharmacokinetics
One study indicates that a structurally similar compound exhibited desired pharmacokinetic properties in mouse and rat in vivo studies
Result of Action
The inhibition of JAK1 by this compound can lead to a decrease in inflammation and immune response . This can result in the suppression of various immune-related diseases, such as rheumatoid arthritis . In addition, it can also inhibit the growth of certain types of cancer cells .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It has been found to interact with various enzymes and proteins
Cellular Effects
It has been suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade rapidly .
Eigenschaften
IUPAC Name |
6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-4-2-5-3-9-7(8)11-6(5)10-4/h2-3H,1H3,(H3,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCNRYDZTVESBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=C(N=C2N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001253228 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidin-2-amine, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001253228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1638760-18-5 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidin-2-amine, 6-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638760-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidin-2-amine, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001253228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Thieno[3,2-f]quinoline-2-carboxylic acid](/img/structure/B3048236.png)



![Dimethyl[(pyridin-3-yl)imino]-lambda6-sulfanone](/img/structure/B3048243.png)


